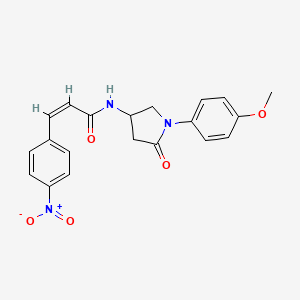

(Z)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

Description

(Z)-N-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a synthetic acrylamide derivative featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a 4-nitrophenylacrylamide side chain. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(Z)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-28-18-9-7-16(8-10-18)22-13-15(12-20(22)25)21-19(24)11-4-14-2-5-17(6-3-14)23(26)27/h2-11,15H,12-13H2,1H3,(H,21,24)/b11-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGVSJLKVODAGU-WCIBSUBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions.

Formation of the acrylamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Introduction of the nitrophenyl group: This step typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

Biology

In biology, this compound can be used as a probe to study enzyme activities and protein-ligand interactions due to its unique structural features.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural features make it a potential inhibitor of certain enzymes or receptors involved in disease pathways.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets. For example, it may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. The pathways involved could include inhibition of signal transduction pathways or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key analogs from the evidence:

Key Observations:

- Core Structure Differences: The target compound’s pyrrolidinone core contrasts with quinoline (6o) or imidazo-pyrimidinone (3f) systems. Pyrrolidinone may enhance conformational flexibility or hydrogen-bonding capacity compared to rigid heterocycles .

- The 4-methoxyphenyl group in the target compound could improve solubility relative to purely hydrophobic substituents (e.g., bromo in 6o) . In 3f (), the morpholino group likely increases water solubility, whereas the nitro group in the target compound may reduce it .

Biological Activity

(Z)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrrolidinone ring, methoxyphenyl group, and nitrophenyl group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidinone Ring : Cyclization of a γ-keto ester precursor under acidic or basic conditions.

- Introduction of the Methoxyphenyl Group : Achieved through nucleophilic aromatic substitution.

- Formation of the Acrylamide Linkage : Involves coupling reactions using reagents like EDCI and HOBt.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating biochemical pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in vitro. The compound showed promising results in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

- Antibacterial Evaluation : A study focused on similar pyrrolidinone derivatives highlighted their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

- Antioxidant Assessment : In another study, the antioxidant capacity was measured using DPPH and ABTS assays, showing that the compound significantly reduced oxidative stress markers in cultured cells .

Data Table: Biological Activities

| Activity Type | Assessed Methodology | Results |

|---|---|---|

| Antibacterial | Disk diffusion method | Effective against E. coli and S. aureus |

| Antioxidant | DPPH radical scavenging assay | IC50 value of 25 µM |

| Enzyme Inhibition | Kinetic assays | IC50 values ranged from 10 to 30 µM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for forming the acrylamide bond in (Z)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide?

- Methodological Answer : The acrylamide bond can be synthesized via carbodiimide-mediated coupling (e.g., EDCI or DCC) between the pyrrolidinone amine and the acryloyl chloride derivative. For example, α-bromoacrylic acid can be activated with EDCI in DMF to form the reactive intermediate, followed by nucleophilic substitution with the amine . Alternatively, oxalyl chloride can activate carboxylic acids (e.g., 4-nitrocinnamic acid) to generate acyl chlorides, which react with amines under basic conditions (e.g., pyridine) to form acrylamides .

Q. How can the (Z)-stereochemistry of the acrylamide moiety be confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For (Z)-isomers, spatial proximity between the pyrrolidinone’s 4-methoxyphenyl group and the acrylamide’s 4-nitrophenyl group would generate distinct NOE correlations. X-ray crystallography using SHELX-refined structures can unambiguously confirm stereochemistry by visualizing the spatial arrangement of substituents .

Q. What purification techniques ensure high purity of the final compound?

- Methodological Answer : Column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., ethyl acetate/petroleum ether) effectively separate intermediates. Final products may require recrystallization from solvents like ethanol or DCM/hexane mixtures. Purity is validated via HPLC (>95%) and consistent / NMR peak integration .

Advanced Research Questions

Q. How does the puckering conformation of the pyrrolidinone ring influence the compound’s reactivity or binding interactions?

- Methodological Answer : Ring puckering coordinates (amplitude , phase ) can be calculated using Cremer-Pople parameters derived from X-ray data . Molecular dynamics simulations (e.g., AMBER or GROMACS) predict how puckering affects steric interactions with biological targets. For example, a flattened ring may enhance π-stacking with aromatic residues in enzymes .

Q. What computational strategies reconcile discrepancies between predicted and experimental physicochemical properties (e.g., logP, solubility)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) refine electrostatic potential maps and solvation free energies. Tools like ACD/Labs Percepta validate predictions against experimental HPLC retention times or shake-flask solubility assays. Discrepancies in logP may arise from intramolecular H-bonding not captured in initial models .

Q. How can crystallographic data resolve contradictions in stereochemical assignments from NMR?

- Methodological Answer : SHELXL refinement of X-ray data provides precise bond angles and torsional parameters to confirm stereochemistry. For instance, the dihedral angle between the acrylamide’s carbonyl and the pyrrolidinone’s 4-methoxyphenyl group should align with (Z)-configuration predictions. WinGX software integrates diffraction data with ORTEP visualization to validate geometry .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for anticancer activity?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in the 4-nitrophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups.

- Step 2 : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, using dose-response curves (IC values).

- Step 3 : Corrogate SAR with computational docking (e.g., AutoDock Vina) into target proteins (e.g., tubulin or kinase domains) to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.